molecular formula C28H28F2N4O B14962352 2-{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone

2-{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No.: B14962352
M. Wt: 474.5 g/mol
InChI Key: FSAGXORCKZIPSO-UHFFFAOYSA-N
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Description

2-{4-[BIS(4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}-1-(5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ETHAN-1-ONE is a complex organic compound that features a piperazine ring substituted with bis(4-fluorophenyl)methyl and a pyrazoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[BIS(4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}-1-(5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ETHAN-1-ONE typically involves a multi-step process. One common method includes the nucleophilic substitution reaction of 1-bis(4-fluorophenyl)methyl piperazine with halogenated analogues of the second fragment . The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{4-[BIS(4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}-1-(5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ETHAN-1-ONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and may require catalysts to proceed efficiently .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{4-[BIS(4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}-1-(5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ETHAN-1-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{4-[BIS(4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}-1-(5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ETHAN-1-ONE involves its interaction with molecular targets such as cholinesterase enzymes. Molecular modeling studies suggest that this compound selectively inhibits acetylcholinesterase, which may contribute to its neuroprotective effects . The pathways involved include the inhibition of enzyme activity, leading to increased levels of neurotransmitters in the synaptic cleft.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[BIS(4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}-1-(5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ETHAN-1-ONE is unique due to its combination of a piperazine ring with bis(4-fluorophenyl)methyl and a pyrazoline moiety

Properties

Molecular Formula

C28H28F2N4O

Molecular Weight

474.5 g/mol

IUPAC Name

2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-1-(3-phenyl-3,4-dihydropyrazol-2-yl)ethanone

InChI

InChI=1S/C28H28F2N4O/c29-24-10-6-22(7-11-24)28(23-8-12-25(30)13-9-23)33-18-16-32(17-19-33)20-27(35)34-26(14-15-31-34)21-4-2-1-3-5-21/h1-13,15,26,28H,14,16-20H2

InChI Key

FSAGXORCKZIPSO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(=O)N2C(CC=N2)C3=CC=CC=C3)C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F

Origin of Product

United States

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